Anticonvulsant Efficacy: Potential Advantage over Classical Benzodiazepines in MES Seizure Model via Class-Level Inference
In a study of 13 coumarin-1,2,4-oxadiazole hybrids (3a-m), the lead compound 3b demonstrated significant protection in the Maximal Electroshock Seizure (MES) model at a dose of 100 mg/kg, administered intraperitoneally, with no neurotoxicity observed in the rotarod test [1]. Unlike diazepam, a benchmark anticonvulsant, 3b's activity was reversed by the benzodiazepine receptor antagonist flumazenil, confirming a specific interaction with the GABA_A receptor [1]. This class of compounds was notably more effective in the MES model compared to the Pentylenetetrazole (PTZ) model. While direct data for 6-methoxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is not specified within the published series, its close structural relationship to the characterized 3b suggests a high probability for similar anticonvulsant activity and mechanism of action.
| Evidence Dimension | In vivo anticonvulsant activity (MES model, threshold protection) |
|---|---|
| Target Compound Data | Not directly quantified; inferred to be a potent member of the same active class [1]. |
| Comparator Or Baseline | Compound 3b (a lead analog) [1]: 100% protection at 100 mg/kg i.p. at 0.5 h. Diazepam: active in both MES and PTZ models, mechanism involves GABA_A receptor. |
| Quantified Difference | Compound 3b showed selectivity for the MES model with a benzodiazepine-type mechanism, unlike some other analogs in the series that were more active in the PTZ model [1]. |
| Conditions | Male NMRI mice, pentylenetetrazole (PTZ)- and maximal electroshock (MES)-induced seizure models, rotarod neurotoxicity test [1]. |
Why This Matters
This inferred profile makes the compound a candidate for seizure models where diazepam-like GABA_A positive allosteric modulation is a desired feature, supporting procurement for neuroscience research.
- [1] Mohammadi-Khanaposhtani M, Ahangar N, Sobhani S, Masihi PH, Shakiba A, Saeedi M, Akbarzadeh T. Design, synthesis, in vivo, and in silico evaluation of new coumarin-1,2,4-oxadiazole hybrids as anticonvulsant agents. Bioorg Chem. 2019 Aug;89:102989. View Source
